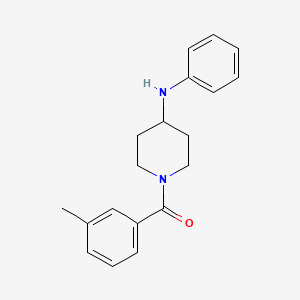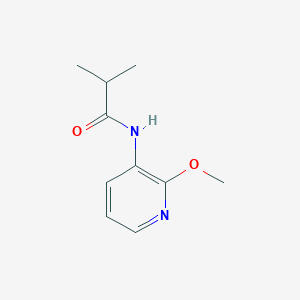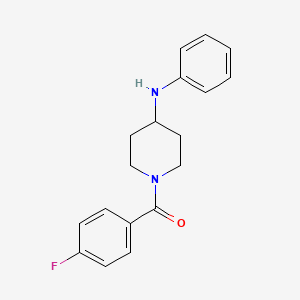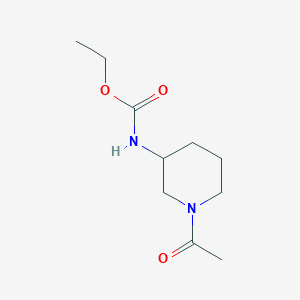![molecular formula C17H27N3O3 B7527317 2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7527317.png)
2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). The inhibition of this kinase has been found to have promising effects in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Mecanismo De Acción
BTK is a crucial enzyme involved in the signaling pathways of B cells and other immune cells. The inhibition of BTK by TAK-659 prevents the activation of these cells, leading to a reduction in inflammation and immune responses. This mechanism of action makes TAK-659 a promising candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
TAK-659 has been found to have several biochemical and physiological effects. The inhibition of BTK by TAK-659 leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment and activation of immune cells. TAK-659 also inhibits the activation of B cells and other immune cells, leading to a reduction in antibody production and immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for laboratory experiments. It is a highly selective inhibitor of BTK, making it a valuable tool for studying the role of BTK in various diseases. TAK-659 is also relatively stable and can be easily synthesized in the laboratory. However, TAK-659 has some limitations for laboratory experiments, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of TAK-659. One potential direction is the development of TAK-659 as a therapeutic agent for the treatment of various types of cancer and autoimmune disorders. Another direction is the study of the potential synergistic effects of TAK-659 with other drugs in the treatment of these diseases. Additionally, the study of the long-term effects of TAK-659 on the immune system and other physiological processes is an important area of future research.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, including the preparation of the starting materials and the coupling of the pyridine and morpholine rings. The final product is obtained through purification and isolation techniques. The synthesis of TAK-659 is a complex process that requires expertise in synthetic organic chemistry.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications. The inhibition of BTK has been found to have promising effects in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. TAK-659 has also shown potential in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. Additionally, TAK-659 has been studied for its anti-inflammatory effects in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Propiedades
IUPAC Name |
2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-13(2)12-23-14(3)17(21)19-11-15-4-5-16(18-10-15)20-6-8-22-9-7-20/h4-5,10,13-14H,6-9,11-12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARCHCWTUQFVBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(C)C(=O)NCC1=CN=C(C=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

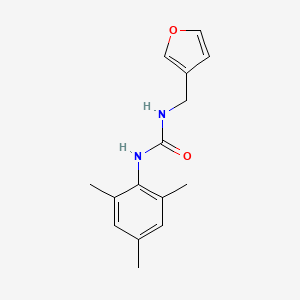
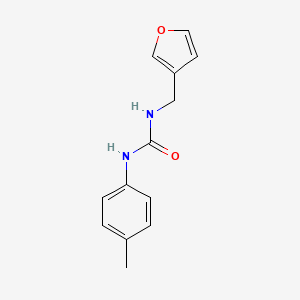

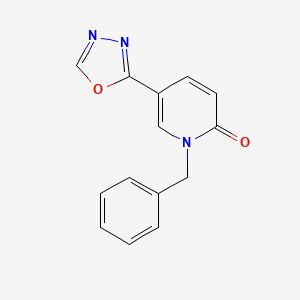
![5-[(4-fluorophenoxy)methyl]-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]furan-2-carboxamide](/img/structure/B7527271.png)
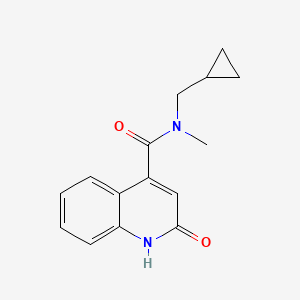
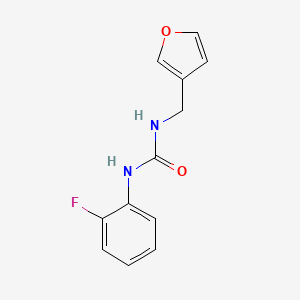
![1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527283.png)
![Methyl 5-[[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl-methylamino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7527302.png)

